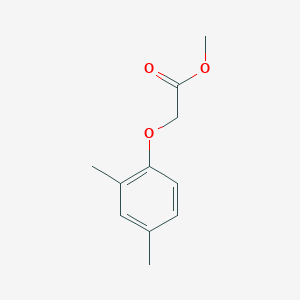

Methyl 2-(2,4-dimethylphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,4-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-5-10(9(2)6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXSGTUDHYBMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 2,4 Dimethylphenoxy Acetate and Its Analogues

Established Synthetic Routes to Methyl 2-(2,4-dimethylphenoxy)acetate

The synthesis of this compound is primarily achieved through the etherification of 2,4-dimethylphenol (B51704) followed by esterification, or more commonly, through a direct one-step reaction involving the phenol (B47542) and a haloacetic acid ester.

The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide in a haloacetate ester by the phenoxide ion generated from 2,4-dimethylphenol.

The process begins with the deprotonation of 2,4-dimethylphenol (I) using a suitable base to form the corresponding 2,4-dimethylphenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate (B1199739) (II) to displace the chloride ion and form the desired ester, this compound (III).

Figure 1: General synthesis of this compound

The reaction shows 2,4-Dimethylphenol (I) reacting with Methyl Chloroacetate (II) in the presence of a base to yield this compound (III).

An alternative, though less direct, two-step route involves first reacting 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate acid is then subjected to a Fischer esterification reaction with methanol (B129727) in the presence of a strong acid catalyst to yield the final methyl ester product.

The efficiency of the direct synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base, and acetonitrile (B52724) (CH₃CN) or acetone (B3395972) are effective solvents for this transformation. beilstein-journals.org The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. beilstein-journals.org

| Parameter | Condition | Purpose |

| Precursor | 2,4-Dimethylphenol | Starting phenol |

| Reagent | Methyl Chloroacetate | Provides the acetate (B1210297) moiety |

| Base | Anhydrous K₂CO₃ | Deprotonates the phenol |

| Solvent | Acetonitrile (CH₃CN) | Provides a medium for the reaction |

| Temperature | 65-82 °C (Reflux) | Increases reaction rate |

| Reaction Time | 3-6 hours | To ensure completion of the reaction |

| Data derived from analogous syntheses described in the literature. beilstein-journals.org |

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary. beilstein-journals.org

Derivatization Strategies from this compound

The ester functional group in this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, including hydrazides, azomethines, and various heterocyclic compounds.

A primary and crucial derivatization is the conversion of the methyl ester into its corresponding acid hydrazide, 2-(2,4-dimethylphenoxy)acetohydrazide (B1301100) (IV). This transformation is typically achieved through hydrazinolysis, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O).

The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. The mixture is heated under reflux for several hours. nih.govdergipark.org.tr The product, being a solid, often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Figure 2: Synthesis of 2-(2,4-dimethylphenoxy)acetohydrazide

The reaction shows this compound (III) reacting with Hydrazine Hydrate to yield 2-(2,4-dimethylphenoxy)acetohydrazide (IV).

| Parameter | Condition | Reference |

| Starting Material | This compound | - |

| Reagent | Hydrazine Hydrate | nih.govnih.gov |

| Solvent | Ethanol or Methanol | nih.govmdpi.com |

| Temperature | Reflux | dergipark.org.trnih.gov |

| Work-up | Cooling and filtration | mdpi.com |

| This table presents typical conditions for the synthesis of acid hydrazides from their corresponding esters. |

The resulting 2-(2,4-dimethylphenoxy)acetohydrazide is a valuable intermediate for creating a library of related compounds.

Substituted Hydrazide Analogues: Further acylation of the terminal nitrogen of the hydrazide can lead to 1,2-diacylhydrazines. These are often intermediates in the synthesis of other molecules, such as oxadiazoles. researchgate.net

Azomethine Analogues (Schiff Bases): The primary amine group of the hydrazide readily undergoes condensation reactions with various aromatic or heterocyclic aldehydes to form N'-substituted benzylidenehydrazides, which contain an azomethine (–N=CH–) linkage. mdpi.comnih.gov These reactions are typically catalyzed by a few drops of glacial acetic acid and are carried out in a solvent like ethanol under reflux. nih.govbiointerfaceresearch.com The formation of the C=N double bond is a key structural feature in these derivatives. nih.govresearchgate.net

The hydrazide moiety is a classic precursor for the synthesis of five-membered aromatic heterocycles. One of the most common transformations is the cyclodehydration of the hydrazide to form a 1,3,4-oxadiazole (B1194373) ring.

For instance, reacting 2-(2,4-dimethylphenoxy)acetohydrazide with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.net In this reaction, one substituent on the oxadiazole ring is the (2,4-dimethylphenoxy)methyl group, and the other is derived from the carboxylic acid used.

Another route involves the oxidative cyclization of the azomethine derivatives (Schiff bases) described in the previous section. Treatment of these hydrazones with an oxidizing agent can also yield the 1,3,4-oxadiazole ring system. nih.gov A further method involves treating the hydrazide with carbon disulfide in a basic alcoholic solution, which, after acidification, yields the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com

| Heterocyclic System | General Method | Reagents | Reference |

| 1,3,4-Oxadiazole | Cyclodehydration of hydrazide | Carboxylic acids, POCl₃ | nih.govresearchgate.net |

| 1,3,4-Oxadiazole | Oxidative cyclization of hydrazone | Acetic anhydride, Bromine/Acetic Acid | nih.gov |

| 1,3,4-Oxadiazole-2-thiol | Reaction with Carbon Disulfide | CS₂, KOH, Alcohol | nih.govjchemrev.com |

| This table summarizes common methods for incorporating an acylhydrazide into a 1,3,4-oxadiazole ring system. |

Synthesis of Related Aryloxyacetate Esters for Comparative Studies

The synthesis of a variety of aryloxyacetate esters, analogous to this compound, is crucial for establishing structure-activity relationships (SAR) and for comparative biological studies, particularly in the development of herbicides. These syntheses allow researchers to evaluate how modifications to the aromatic ring and the ester moiety influence the compound's efficacy and selectivity.

A common and efficient method for synthesizing aryloxyacetic acid esters is through the O-alkylation of the corresponding aryloxyacetic acid using phase transfer catalysis (PTC). unishivaji.ac.in This method is valued for its simplicity and high yields. The general procedure involves reacting an aryloxyacetic acid with an alkyl halide in the presence of a phase transfer catalyst, such as tetra-n-butyl ammonium (B1175870) hydrogen sulfate, and a base like sodium hydroxide. unishivaji.ac.in The reaction is typically carried out in a biphasic system, for instance, dichloromethane (B109758) and water, under reflux conditions. unishivaji.ac.in This approach has been successfully employed to prepare a range of aryloxymethyl acetates. unishivaji.ac.in

Microwave-assisted synthesis has also emerged as a rapid and high-yield method for preparing aryloxyacetic acids, which are the immediate precursors to the esters. niscpr.res.in This one-pot synthesis can be conducted under phase transfer catalysis conditions, significantly reducing reaction times compared to conventional heating methods. niscpr.res.in The resulting aryloxyacetic acids can then be readily esterified.

For comparative studies, a diverse set of analogues is often synthesized. These analogues typically feature variations in the substitution pattern of the phenyl ring or changes in the ester group. For instance, studies have explored the synthesis of phenoxyacetic acids derived from natural phenols like eugenol (B1671780) and guaiacol (B22219) to compare their herbicidal potential against commercial herbicides such as 2,4-D. scielo.br

Furthermore, research into the herbicidal activity of phenoxyacetic acid derivatives has led to the synthesis of compounds with different numbers and positions of chlorine atoms on the aromatic ring, as well as the introduction of other functional groups. mdpi.com The biological activity and toxicity of these derivatives are known to be influenced by the nature and position of these substituents. mdpi.com For example, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives incorporating a phenoxyacetyl group have been synthesized to explore their herbicidal properties. sci-hub.se

The following table provides examples of related aryloxyacetate precursors and derivatives synthesized for comparative studies, highlighting the structural diversity explored in this class of compounds.

| Compound Name | Base Phenolic Structure | Synthetic Method Highlight | Purpose of Synthesis | Reference |

| Eugenoxyacetic acid | Eugenol | Reaction with chloroacetic acid | Comparative herbicidal activity study | scielo.br |

| Guaiacoxyacetic acid | Guaiacol | Reaction with chloroacetic acid | Comparative herbicidal activity study | scielo.br |

| p-Nitroaryloxyacetic acid | p-Nitrophenol | Microwave-assisted phase transfer catalysis | Method development and yield comparison | niscpr.res.in |

| 2-Naphthoxyacetic acid | 2-Naphthol | One-pot reaction with a base and monohaloacetic acid salt | To demonstrate a high-yield synthetic process | googleapis.com |

| Various substituted phenoxyacetyl chlorides | Substituted phenols | Reaction of the corresponding acid with thionyl chloride | Intermediate for synthesizing phosphonate (B1237965) esters for herbicidal evaluation | nih.gov |

These synthetic efforts underscore the importance of generating a library of analogous compounds to systematically investigate the structural requirements for desired biological activities. The choice of synthetic methodology is often guided by the desired scale, efficiency, and the nature of the substituents on the aromatic core.

Investigative Studies on the Biological Activities of Methyl 2 2,4 Dimethylphenoxy Acetate and Its Derivatives

Antimicrobial Efficacy Research

Phenoxyacetic acid derivatives have been a subject of interest in the search for new antimicrobial agents. jetir.org Research has shown that modifications to the phenoxyacetic acid scaffold can lead to compounds with significant activity against a variety of bacterial strains. jetir.org

Studies on various phenoxyacetic acid derivatives have demonstrated their potential to inhibit the growth of Gram-positive bacteria. For instance, certain (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives have shown notable antibacterial activity against Gram-positive strains, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 3.91 mg/L. nih.gov The presence of an electron-withdrawing substituent on the phenyl ring has been suggested as a favorable feature for this activity. nih.gov Another study highlighted that 4-(2-methyl-phenylazo)-phenoxyacetic acid displayed better antimicrobial activity against S. pyogenes with a 20mm zone of inhibition. jetir.org

While direct studies on Methyl 2-(2,4-dimethylphenoxy)acetate are limited, the data from related derivatives suggest that this class of compounds holds promise in the development of new agents against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |

| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Gram-positive strains | MIC | 3.91 mg/L |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition | 20 mm |

The efficacy of phenoxyacetic acid derivatives has also been evaluated against Gram-negative bacteria. In one study, (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate was reported to show significant antibacterial activity, with a 15mm zone of inhibition. jetir.org However, other research has found that some phenoxyacetamide derivatives were devoid of antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at concentrations up to 50 micrograms/ml. nih.gov This highlights the structural specificity required for activity against Gram-negative organisms.

Table 2: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result |

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Not Specified | Zone of Inhibition | 15 mm |

| N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides | E. coli, P. aeruginosa | MIC | >50 µg/ml |

The proposed mechanisms of antimicrobial action for phenolic compounds, the parent class of phenoxyacetates, often involve the disruption of the bacterial cell membrane. researchgate.net It is hypothesized that these compounds can increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately cell death. researchgate.net For some phenolic derivatives, the antimicrobial activity is attributed to a cascade of reactions that damage membrane proteins and reduce ATP synthesis. researchgate.net Another proposed mechanism for related compounds like phenylacetic acid involves the inhibition of protein synthesis and the disruption of cellular metabolism. mdpi.com It is plausible that phenoxyacetic acid derivatives, including this compound, could exert their antimicrobial effects through similar pathways.

Enzyme Inhibition Studies

The structural features of phenoxyacetic acid derivatives make them candidates for enzyme inhibition studies, particularly targeting enzymes involved in inflammation and neurotransmission.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. wikipedia.org Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Research into phenoxy derivatives has shown their potential as AChE inhibitors. For example, a series of 2-phenoxy-indan-1-one derivatives were synthesized and evaluated, with some compounds exhibiting potent AChE inhibitory activity in the nanomolar range. jetir.orgnih.gov One of the most potent compounds from this series had an IC50 of 50 nM. jetir.org While these compounds are structurally different from this compound, their activity suggests that the phenoxy moiety can be a key pharmacophore for AChE inhibition.

Table 3: Acetylcholinesterase Inhibitory Activity of Related Phenoxy Derivatives

| Compound Class | Enzyme | Measurement | Result |

| 2-phenoxy-indan-1-one derivatives | Acetylcholinesterase (AChE) | IC50 | 50 nM (for the most potent compound) |

Structure-Activity Relationships in Enzyme Binding

The biological activity of phenoxyacetic acid derivatives is intrinsically linked to their ability to bind to specific proteins and enzymes. In mammals, studies on the toxicokinetics of MCPA have revealed that it is subject to saturable protein binding. nih.gov Research on patients with acute MCPA poisoning showed that the free concentration of MCPA increased when the total concentration exceeded 239 mg/L, suggesting that the binding sites on proteins, likely albumin, become saturated at high concentrations. nih.gov A biphasic Scatchard plot from this study indicated that MCPA binds to two different sites on the protein. nih.gov

Antitubercular Activity Research on Related Phenoxyacetamido Derivatives

There is currently no available research in the public domain that has investigated the antitubercular activity of this compound or its parent acid, MCPA. However, to provide context within the broader class of phenoxy derivatives, some studies have explored the potential of related compounds. For example, research has been conducted on various substituted phenoxyacetamide and phenoxyacetic acid derivatives for their activity against Mycobacterium tuberculosis. nih.govmdpi.com These studies often focus on structure-activity relationships, exploring how different substituents on the phenoxy ring influence the antitubercular potency. mdpi.com The development of new antitubercular agents is a critical area of research due to the rise of drug-resistant strains, and various chemical scaffolds, including some with phenoxy moieties, are continuously being explored. nih.govfrontiersin.orgnih.gov It is important to reiterate that this information is for contextual purposes only, as the antitubercular potential of this compound remains uninvestigated.

Research into Plant Growth Regulatory Activities

The most well-documented biological activity of this compound and its parent compound, MCPA, is their function as plant growth regulators. wikipedia.orgnih.gov These compounds are classified as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgpressbooks.pub

Evaluation of Auxin-Like Effects

Phenoxyacetic acids like MCPA exert their effects by acting as auxin mimics. wikipedia.orgepa.gov At low concentrations, they can stimulate plant growth, while at higher concentrations, they lead to uncontrolled and unsustainable growth, ultimately causing the death of susceptible plants. pressbooks.pub This auxin-like activity is the basis for their use as herbicides. wikipedia.org The mechanism of action involves absorption through the leaves and roots and translocation to the meristematic tissues of the plant, where they interfere with normal cell division and elongation. wikipedia.orgorst.edu This leads to characteristic symptoms such as stem curl-over, leaf withering, and general abnormal growth. wikipedia.orgpressbooks.pub The ester forms of phenoxy herbicides, such as this compound, are readily absorbed by plants due to their solubility in the plant cuticle and are then converted to the active acid form within the plant. adama.com

Investigation of Herbicidal Properties and Selectivity

MCPA and its esters are widely used as selective herbicides for the control of broadleaf weeds in various crops, particularly cereals, flax, and pastures. wikipedia.orgnufarm.comadama.com The selectivity of these herbicides is a key property; they are highly effective against dicotyledonous (broadleaf) plants while leaving monocotyledonous (grass) crops relatively unharmed. wikipedia.orgpressbooks.pub This selectivity is attributed to factors such as restricted translocation and enhanced metabolism of the herbicide in tolerant grass species. pressbooks.pub

MCPA is effective against a wide range of broadleaf weeds. adama.comnufarm.com The herbicidal efficacy can be influenced by the formulation, with ester formulations often considered more effective due to better absorption by plants. adama.com

Table 1: Weeds Controlled by MCPA-based Herbicides

| Susceptible Weeds | Harder-to-control Weeds |

|---|---|

| Burdock | Annual Sow Thistle |

| Cocklebur | Biennial Wormwood |

| Flixweed | Blue Lettuce |

| Lamb's-quarters | |

| Mustards (excluding Dog and Tansy) | |

| Pigweed species | |

| Plantain | |

| Ragweeds | |

| Shepherd's-purse | |

| Stinkweed |

This table is based on data for MCPA ester formulations and may not be exhaustive. adama.com

Impact on Plant Physiological Responses

The application of phenoxyacetic acid herbicides induces significant physiological and biochemical changes in susceptible plants. In cotton, exposure to MCPA-Na has been shown to decrease chlorophyll (B73375) content and increase soluble protein and malondialdehyde (MDA) content, which is an indicator of oxidative stress. nih.gov It also affects the activity of protective enzymes. nih.gov Studies on non-target plants like maize have shown that high doses of 2,4-D, a related phenoxy herbicide, can disrupt antioxidant systems. nih.gov

In a study on cotton, high concentrations of MCPA-Na significantly reduced the number of bolls and the weight of individual bolls, particularly when applied at the seedling and budding stages. nih.gov The application of certain plant growth regulators was found to alleviate some of the toxic effects of MCPA-Na on cotton. nih.gov

Assessment of Pesticidal and Acaricidal Properties

While the primary application of this compound and its parent compound MCPA is as a herbicide, the broader class of phenoxy derivatives has been investigated for other pesticidal activities. Some phenoxyacetic acid derivatives have been explored for their insecticidal and acaricidal (mite-killing) properties. However, there is a lack of specific data on the direct insecticidal or acaricidal efficacy of this compound.

Research into new insecticidal and acaricidal compounds is ongoing, with various chemical structures being evaluated. For instance, some patents describe phenyl alkanoic acid esters with insecticidal and acaricidal uses. google.com Other research has focused on different chemical classes for the control of pests like spider mites and ticks. frontiersin.orgwikipedia.org Without direct studies, the potential for this compound to have significant pesticidal or acaricidal properties remains speculative and would require specific experimental validation.

Potential as Insecticidal Agents

The structural features of phenoxyacetic acid derivatives have been explored for their insecticidal potential. The linkage of a phenoxy group to various active fragments has been a strategy in the development of new insecticidal compounds. For instance, the phenoxypyridine structure, a bioisostere of diaryl ethers, has been incorporated into molecules exhibiting a wide range of biological activities, including insecticidal effects. nih.gov

Research on novel dihalopropene ether insecticides has shown that the introduction of a phenoxypyridine moiety can enhance insecticidal activity. For example, one such compound demonstrated superior efficacy against Mythimna separata and Plutella litura compared to the control, pyridalyl. nih.gov Similarly, the synthesis of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has yielded compounds with high insecticidal activity against Mythimna separata. nih.gov At a concentration of 500 mg/L, several of these derivatives exhibited 100% inhibition against this pest. nih.gov

Furthermore, studies on triazinone derivatives containing an acylhydrazone structure have shown activity against a range of pests including aphids, cotton bollworm, and corn borer. nih.gov These findings suggest that the phenoxy scaffold, a key component of this compound, can be a crucial element in designing new insecticidal agents. The structure-activity relationship studies indicate that modifications at different positions of the phenoxy and associated rings can significantly influence the biological activity. nih.gov

Interactive Data Table: Insecticidal Activity of Selected Phenoxy Derivatives

| Compound/Derivative Class | Target Pest | Activity Level | Source |

| Dihalopropene ether with phenoxypyridine | Mythimna separata, Plutella litura | LC50 of 4.05 mg/L and 9.82 mg/L, respectively | nih.gov |

| 2-Phenylpyridine with N-phenylbenzamide | Mythimna separata | 100% inhibition at 500 mg/L | nih.gov |

| Triazinone with acylhydrazone | Aphids, Cotton bollworm, Corn borer | Significant activity | nih.gov |

Research into Acaricidal Mechanisms

For example, the screening of various chemical libraries has been employed to identify compounds with activity against ticks like Rhipicephalus microplus. pensoft.net While the exact mechanisms for many compounds are still under investigation, some are known to target specific enzymes or receptors in the mite's nervous system. The development of resistance to existing acaricides necessitates the exploration of new chemical classes, and phenoxyacetate (B1228835) derivatives could offer a novel scaffold for such development. pensoft.net

Exploration of Other Biological Activities

Beyond their potential in pest control, this compound and its derivatives have been investigated for other significant biological activities, including antioxidant and anti-inflammatory effects. These properties are often linked to the phenolic moiety inherent in their structure.

Antioxidant Activity Investigations

The antioxidant properties of phenolic compounds are well-documented, and research has extended to their ester derivatives. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals.

Studies on 2,4-dimethylbenzoylhydrazones have shown that these compounds exhibit varying degrees of DPPH radical scavenging activity, with some derivatives showing better activity than the standard, n-propyl gallate. mdpi.com The number and position of hydroxyl groups on the aromatic ring were found to be critical for the antioxidant activity, with tri-hydroxy derivatives being more active than di- and mono-hydroxy substituted analogues. mdpi.com

Furthermore, research on new derivatives of (2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles has been conducted to evaluate their antioxidant activity in vitro. pensoft.net The antioxidant capacity of phenolic acid alkyl esters has also been investigated, with esters of 3,4-dihydroxyphenolic acids exhibiting higher antioxidant activities compared to the respective phenolic acids. mdpi.com

Interactive Data Table: Antioxidant Activity of Related Phenolic Derivatives

| Compound/Derivative Class | Assay | Key Finding | Source |

| 2,4-Dimethylbenzoylhydrazones | DPPH radical scavenging | IC50 values between 25.6–190 µM | mdpi.com |

| 3,4-Dihydroxyphenolic acid esters | Rancimat method | Higher activity than corresponding acids | mdpi.com |

| (2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio derivatives | Non-enzymatic initiation of BOD | Investigated for antioxidant potential | pensoft.net |

Role in Anti-inflammatory Research

The anti-inflammatory potential of phenoxyacetic acid derivatives has been a subject of significant research, with some compounds showing promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Studies on polychlorinated (phenoxyphenyl)acetic acids, which are structural analogues of the anti-inflammatory drug fenclofenac (B1672494), have shown that increased potency can be achieved through specific substitutions. nih.gov For instance, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen. nih.gov

More recently, 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, has been "rediscovered" for its potential anti-inflammatory properties through in silico and in vivo studies. nih.gov Molecular docking studies indicated a high affinity of 2,4-D towards the COX-2 enzyme, and subsequent in vivo tests confirmed its ability to significantly reduce inflammation and the concentration of prostaglandin (B15479496) E2 in a manner similar to ibuprofen. nih.gov This highlights the potential of the phenoxyacetic acid scaffold, present in this compound, as a basis for developing new anti-inflammatory agents.

Furthermore, the synthesis and evaluation of pyrazoline-phenoxyacetic acid derivatives have identified promising candidates with potent COX-2 inhibition and efficacy in mitigating formalin-induced edema in animal models. nih.gov

Interactive Data Table: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

| Compound/Derivative | Model/Target | Key Finding | Source |

| [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid | Adjuvant-induced arthritis in rats | 40 times more potent than fenclofenac | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | COX-2 enzyme, Carrageenan-induced paw edema in rats | High affinity for COX-2, significant in vivo anti-inflammatory activity | nih.gov |

| Pyrazoline-phenoxyacetic acid derivatives (6a and 6c) | COX-2 inhibition, Formalin-induced edema in rats | Potent COX-2 inhibition (IC50 = 0.03 µM) and in vivo efficacy | nih.gov |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Binding Interactions

The primary molecular targets of synthetic auxins like Methyl 2-(2,4-dimethylphenoxy)acetate are components of the auxin signaling pathway. These compounds are recognized by auxin receptors, initiating a cascade of downstream events.

Synthetic auxins, including by extension this compound, are thought to interact with the same receptor systems as natural auxin. The core of this recognition is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of F-box proteins, which are the substrate-binding components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The binding of an auxin, be it natural or synthetic, to the TIR1/AFB protein stabilizes the interaction between the receptor and Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor proteins. This binding event marks the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the inhibition of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes. nih.gov

The specificity and strength of the interaction between different synthetic auxins and the various TIR1/AFB receptors can vary, leading to different physiological outcomes. The dimethyl substitution pattern on the phenoxy ring of this compound likely influences its binding affinity and specificity for these receptors compared to other synthetic auxins.

Table 1: Key Proteins in the Auxin Receptor Complex

| Protein Component | Function in Auxin Signaling |

| TIR1/AFB | F-box protein that acts as the auxin co-receptor. |

| SCF Complex | E3 ubiquitin ligase that targets proteins for degradation. |

| Aux/IAA Proteins | Transcriptional repressors that are degraded upon auxin binding. |

| ARF Proteins | Auxin Response Factors; transcription factors that activate auxin-responsive genes. |

While the primary interaction is with the auxin receptor complex, the downstream effects involve a host of enzymes. The activation of ARFs leads to the synthesis of various proteins, including enzymes involved in cell wall loosening (e.g., expansins), cell division, and ethylene (B1197577) biosynthesis.

Furthermore, the metabolism of the synthetic auxin itself involves enzymatic action. In plants, phenoxyacetic acids can be metabolized through processes such as hydroxylation, side-chain cleavage, and conjugation with sugars or amino acids. These enzymatic modifications can alter the activity and mobility of the compound within the plant.

Cellular and Subcellular Response Pathways

The binding of this compound to its molecular targets triggers a series of cellular and subcellular responses. A key initial event is the stimulation of plasma membrane H+-ATPases, which pump protons into the cell wall. This acidification of the apoplast activates expansin enzymes, which disrupt the hydrogen bonds between cellulose (B213188) microfibrils and other cell wall polysaccharides, leading to cell wall loosening and cell elongation.

Hypothesized Mode of Action in Plant Systems (e.g., Phytohormone Mimicry)

The primary mode of action of this compound in plant systems is through phytohormone mimicry. Specifically, it acts as a synthetic analogue of the natural plant hormone auxin. nih.govnih.gov Auxins are critical for a wide range of growth and developmental processes in plants, including cell elongation, division, and differentiation. phytotechlab.comchemicalbook.com

This compound, due to its structural similarity to IAA, is recognized by the plant's auxin perception and signaling machinery. nih.gov However, unlike natural auxins, which are tightly regulated through biosynthesis, transport, and degradation, synthetic auxins like this compound can persist at high concentrations within plant tissues. chemicalbook.com This leads to a continuous and overwhelming stimulation of auxin-responsive pathways.

The result of this sustained, high-level auxin signal is uncontrolled and disorganized growth, particularly in susceptible broadleaf plants. wikipedia.orgmt.gov This manifests as epinasty (downward bending of leaves), stem and petiole twisting, callus formation, and ultimately, senescence and plant death. nih.gov Grasses and monocotyledonous plants are generally more tolerant to phenoxyacetic acid herbicides, a selectivity that is not fully understood but is thought to be related to differences in metabolism, transport, or the sensitivity of their auxin signaling components. wikipedia.org

Table 2: Comparison of Natural and Synthetic Auxin Action

| Characteristic | Natural Auxin (e.g., IAA) | Synthetic Auxin (e.g., this compound) |

| Origin | Endogenously synthesized by the plant. nih.gov | Exogenously applied synthetic compound. |

| Regulation | Tightly regulated through biosynthesis, transport, and degradation. nih.gov | Often resistant to degradation, leading to persistent signaling. chemicalbook.com |

| Effect at High Concentrations | Can be inhibitory. | Causes uncontrolled, disorganized growth leading to phytotoxicity. wikipedia.orgmt.gov |

| Primary Function | Regulates normal plant growth and development. phytotechlab.com | Acts as a growth regulator or herbicide. chemicalbook.com |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of newly synthesized or isolated compounds. For Methyl 2-(2,4-dimethylphenoxy)acetate, a combination of infrared and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offers a comprehensive structural profile.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by specific absorption bands that confirm its structural features, namely the ester and ether linkages, as well as the aromatic ring.

The presence of the carbonyl group (C=O) of the ester is typically observed as a strong absorption band in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages are expected to appear in the fingerprint region, generally between 1300 cm⁻¹ and 1000 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically produce signals in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether) |

| ~1100 | Strong | Symmetric C-O-C Stretch (Ester) |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR provide information on the chemical environment of the individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the protons of the two methyl groups on the benzene ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester is typically found significantly downfield, while the aromatic carbons show a range of shifts depending on their substitution pattern.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 3H | Aromatic Protons |

| ~4.6 | s | 2H | O-CH₂-C=O |

| ~3.8 | s | 3H | O-CH₃ (Ester) |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. 's' denotes a singlet and 'm' denotes a multiplet.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Ester) |

| ~154 | C-O (Aromatic) |

| ~131 | C-CH₃ (Aromatic) |

| ~130 | C-H (Aromatic) |

| ~127 | C-CH₃ (Aromatic) |

| ~126 | C-H (Aromatic) |

| ~112 | C-H (Aromatic) |

| ~65 | O-CH₂ |

| ~52 | O-CH₃ (Ester) |

| ~21 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Electron Ionization Mass Spectrometry (EIMS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of weaker bonds.

Common fragmentation pathways for phenoxyacetate (B1228835) esters include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the ether bond. The base peak in the spectrum is often the most stable fragment ion.

Table 4: Predicted EIMS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M]⁺ |

| 135 | High | [M - COOCH₃]⁺ |

| 121 | High | [M - OCH₂COOCH₃]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 59 | Moderate | [COOCH₃]⁺ |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. m/z represents the mass-to-charge ratio.

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both thin-layer and gas chromatography are routinely employed.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, which can be prepared via a Williamson ether synthesis from 2,4-dimethylphenol (B51704) and a methyl haloacetate, TLC can be used to track the consumption of the starting materials and the formation of the product.

Due to the conversion of the polar phenolic hydroxyl group to a less polar ether linkage, the product, this compound, will be less polar than the 2,4-dimethylphenol starting material. This difference in polarity results in a higher Retardation factor (Rƒ) for the product on a silica (B1680970) gel TLC plate.

Table 5: Typical TLC Data for the Synthesis of this compound

| Compound | Polarity | Rƒ Value (typical) |

| 2,4-Dimethylphenol | High | Low |

| This compound | Low | High |

Note: Rƒ values are dependent on the specific mobile phase used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct analysis of this compound is possible, GC-MS is particularly valuable for the analysis of metabolites of related phenoxyacetic acid herbicides in environmental and biological samples. chemicalbook.comorgchemboulder.com

For the analysis of more polar metabolites, a derivatization step, such as methylation or silylation, is often employed to increase the volatility and thermal stability of the analytes. spectrabase.com The GC separates the different components of the mixture, and the MS provides identification based on their mass spectra.

In a typical GC-MS analysis of phenoxyacetate metabolites, specific ions are monitored to enhance sensitivity and selectivity.

Table 6: Commonly Monitored Ions in GC-MS Analysis of Phenoxyacetate Metabolites (as methyl esters)

| Compound Type | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| Dichlorophenoxyacetic acid methyl ester | 234 | 199, 162 |

| Methylchlorophenoxyacetic acid methyl ester | 214 | 185, 141 |

Note: This table provides examples from related phenoxyacetic acid herbicides and illustrates the principle of ion monitoring in GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful and widely used technique for the analysis of phenoxyacetic acid herbicides and their derivatives. researchgate.netlcms.czwaters.com This method is favored for its high sensitivity and selectivity, which allows for the detection and quantification of these compounds at trace levels without the need for extensive sample derivatization that is often required for gas chromatography. waters.comresearchgate.net

In a typical LC-MS/MS analysis of phenoxyacetic acid derivatives, the initial step involves chromatographic separation. A reversed-phase column, such as a C18 column, is commonly used to separate the analytes based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to improve the peak shape and ionization efficiency. nih.gov

Following separation by liquid chromatography, the analyte molecules are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds. Phenoxyacetic acids and their derivatives readily form negatively charged ions in the ESI source, and thus, analysis is often carried out in negative ion mode. nih.gov For ester derivatives like this compound, hydrolysis to the corresponding carboxylic acid can facilitate detection in negative ion mode.

Tandem mass spectrometry (MS/MS) is employed for unambiguous identification and quantification. In this mode, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process of Multiple Reaction Monitoring (MRM) provides a high degree of specificity and reduces matrix interference. researchgate.net The selection of specific precursor-to-product ion transitions is unique to each compound, enabling its precise identification even in complex samples.

For the characterization of derivatives of this compound, LC-MS/MS would allow for the identification of metabolites or degradation products. For instance, a primary degradation pathway could be the hydrolysis of the methyl ester to form 2,4-dimethylphenoxyacetic acid. Other potential transformations could involve hydroxylation of the aromatic ring or cleavage of the ether linkage. Each of these derivatives would produce a unique mass spectrum, allowing for their structural elucidation.

Below is a hypothetical interactive data table illustrating the type of data that would be generated in an LC-MS/MS analysis for the characterization of this compound and its primary derivative.

| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 5.8 | 209.1 (M+H)+ | 151.1 | 121.1 |

| 2,4-dimethylphenoxyacetic acid | 4.2 | 195.1 (M-H)- | 151.1 | 133.1 |

Note: The data in this table is illustrative and represents the type of information obtained from an LC-MS/MS experiment. Actual values would be determined experimentally.

Crystallographic Analysis

Crystallographic analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding a molecule's steric and electronic properties, which in turn influence its biological activity and chemical reactivity.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Elucidation

Single crystal X-ray diffraction is a technique that provides the most definitive structural information for a crystalline compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsional angles.

This technique is crucial for understanding the conformational preferences of a molecule and the nature of its intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces. For auxin-like herbicides, including phenoxyacetic acid derivatives, the three-dimensional structure is critical for its interaction with biological receptors. nih.govscielo.br Crystallographic studies of auxin-binding proteins have provided insights into the binding mechanisms of these herbicides. nih.gov

As of the latest literature review, a specific single crystal X-ray diffraction study for this compound is not publicly available. Therefore, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this specific compound cannot be presented.

However, if a single crystal of this compound were to be analyzed, the resulting data would be presented in a format similar to the hypothetical table below. This data would provide an unambiguous determination of its molecular geometry.

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (experimentally determined value) |

| b (Å) | (experimentally determined value) |

| c (Å) | (experimentally determined value) |

| α (°) | (experimentally determined value) |

| β (°) | (experimentally determined value) |

| γ (°) | (experimentally determined value) |

| Volume (ų) | (calculated value) |

| Z (molecules per unit cell) | (integer value) |

Note: The data in this table is a template for the presentation of crystallographic data and does not represent experimental values for this compound.

Computational Chemistry Studies for Molecular Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For Methyl 2-(2,4-dimethylphenoxy)acetate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a suitable basis set like 6-311++G(d,p), provide a detailed picture of its electronic makeup. mdpi.com

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. For this compound, the optimized geometry reveals the spatial orientation of the 2,4-dimethylphenyl group, the ether linkage, and the methyl acetate (B1210297) moiety.

Once the optimized geometry is obtained, vibrational analysis is performed. This calculation not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. For instance, the characteristic stretching frequencies of the C=O bond in the ester group, the C-O-C ether linkage, and the aromatic C-H bonds can be identified and compared with experimental data if available. mdpi.comnih.govresearchgate.net

Below is a representative table of calculated vibrational frequencies for key functional groups in this compound, based on DFT calculations for similar phenoxyacetic acid derivatives. mdpi.comresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1750 | Carbonyl stretch |

| νas(C-O-C) | 1250 | Asymmetric ether stretch |

| νs(C-O-C) | 1080 | Symmetric ether stretch |

| ν(Ar C-H) | 3050-3100 | Aromatic C-H stretch |

| ν(CH₃) | 2950-3000 | Methyl C-H stretch |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

Insights into Reactivity and Charge Transfer

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules and participation in chemical reactions. For this compound, the HOMO is typically localized on the electron-rich dimethylphenoxy ring, while the LUMO is often centered on the electron-withdrawing methyl acetate group. This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

The energy gap also provides insights into the charge transfer possibilities within the molecule. A smaller gap facilitates intramolecular charge transfer, which can influence the molecule's electronic and optical properties.

A representative table of HOMO-LUMO energies and the energy gap for this compound, derived from studies on analogous compounds, is presented below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis can quantify the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, also known as delocalization effects, contribute to the stability of the molecule. For example, the interaction between the lone pair electrons on the ether oxygen and the antibonding orbitals of the adjacent C-C bonds in the aromatic ring (n -> σ) or the π orbitals of the ring (n -> π*) can be evaluated. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength.

A representative table of significant NBO interactions and their stabilization energies for this compound is provided below, based on analyses of similar molecules. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) on ether | π(C-C) in ring | 20.5 |

| π(C-C) in ring | π(C-C) in ring | 15.2 |

| LP(O) on carbonyl | σ*(C-O) in ester | 5.8 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP surface would show a negative potential around the carbonyl oxygen of the ester group, making it a prime site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential. This mapping provides a valuable guide to the reactive sites of the molecule and its intermolecular interactions. researchgate.net

A representative table summarizing the MEP surface characteristics for this compound is shown below.

| Region | Electrostatic Potential | Interpretation |

|---|---|---|

| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack |

| Aromatic Ring | Slightly Negative (Yellow/Green) | Electron-rich region |

| Methyl Hydrogens | Positive (Blue) | Sites for nucleophilic interaction |

Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Computational chemistry plays a crucial role in QSAR by providing a wide range of molecular descriptors that can be used to build these models. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature.

For a compound like this compound, which belongs to the phenoxyacetate (B1228835) class of compounds known for their herbicidal activity, QSAR studies can be employed to predict its biological efficacy. researchgate.net By calculating various molecular descriptors for a series of related compounds with known activities, a statistically significant correlation can be established. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational methods.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by using an external test set of compounds.

While a specific QSAR model for this compound is not presented here, the table below lists some of the key computational descriptors that would be relevant for such a study.

| Descriptor Type | Example Descriptors |

|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |

| Steric | Molecular Weight, Molecular Volume, Surface Area, Ovality |

| Topological | Connectivity Indices, Wiener Index, Balaban Index |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient), Molar Refractivity |

Environmental Dynamics and Degradation Research on Aryloxyacetate Compounds

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a key chemical degradation pathway for many organic esters in the environment. For an aryloxyacetate ester like Methyl 2-(2,4-dimethylphenoxy)acetate, hydrolysis would involve the cleavage of the ester bond. This reaction is typically influenced by the pH of the surrounding medium (water or moist soil).

The expected hydrolysis of this compound would yield 2,4-dimethylphenoxyacetic acid and methanol (B129727). The rate of this reaction is generally pH-dependent, with hydrolysis being faster under alkaline and, to a lesser extent, acidic conditions, while being slower at neutral pH.

No specific kinetic data or detailed pathway studies for the hydrolytic degradation of this compound were found in the available scientific literature.

Phototransformation Mechanisms in Aqueous and Atmospheric Environments

Phototransformation, or degradation by sunlight, is another significant process affecting the environmental persistence of pesticides. In aqueous environments, direct photolysis can occur when the compound absorbs light at wavelengths present in sunlight. Indirect photolysis can also happen, involving reactions with photochemically generated reactive species like hydroxyl radicals.

For aryloxyacetate compounds, phototransformation can lead to the cleavage of the ether linkage and modifications to the aromatic ring.

Specific studies detailing the phototransformation mechanisms, quantum yields, or degradation products of this compound in water or the atmosphere are not available in the reviewed literature.

Microbial Degradation Processes in Soil and Water

The primary mechanism for the breakdown of many phenoxyacetic acid herbicides in the environment is microbial degradation. mdpi.com Soil and water microorganisms can utilize these compounds as a source of carbon and energy. aloki.hu The degradation process often begins with the cleavage of the ether bond, a step catalyzed by specific enzymes like dioxygenases. mdpi.com

The rate and extent of microbial degradation are influenced by several factors, including soil type, organic matter content, temperature, moisture, and the presence of a microbial population adapted to the compound. nih.gov For related compounds like MCPA and 2,4-D, numerous bacterial and fungal strains capable of their degradation have been isolated and identified. mdpi.comnih.gov The degradation pathways are often well-characterized, proceeding through intermediates that are further broken down. mdpi.com

Research specifically identifying microbial species or detailing the metabolic pathways for the degradation of this compound is not documented in the available scientific literature.

Environmental Persistence and Mobility Studies (e.g., Soil Adsorption)

The environmental persistence and mobility of a pesticide determine its potential to remain in the environment and move into water bodies. Persistence is often described by the half-life of the compound in different environmental compartments, while mobility is related to its partitioning behavior, particularly its adsorption to soil organic carbon. juniperpublishers.com

The soil adsorption coefficient (Koc) is a key parameter used to predict the mobility of a substance. A low Koc value suggests that the compound is not strongly adsorbed to soil and has a higher potential to leach into groundwater. umweltbundesamt.denih.gov The persistence and mobility of aryloxyacetate herbicides can vary significantly based on their specific chemical structure and the characteristics of the environment. nih.govresearchgate.net For instance, factors like soil pH and organic matter content strongly influence the adsorption of these compounds. nih.gov

Specific data on the soil adsorption coefficient (Koc), field dissipation rates, or other environmental persistence and mobility parameters for this compound could not be located in the reviewed scientific and technical literature.

Future Research on this compound: Charting a Course for Innovation and Sustainability

Exploring New Frontiers in Biological Specificity, Predictive Modeling, and Environmental Stewardship

As scientific inquiry delves deeper into the applications and implications of established chemical compounds, this compound stands as a subject of renewed interest. While its initial utility has been explored, the future of research concerning this aryloxyacetate is poised to expand into more sophisticated and specialized domains. The trajectory of this research is increasingly focused on enhancing its biological specificity, leveraging advanced computational tools for predictive analysis, developing sustainable production methods, and addressing its environmental footprint. This article outlines key future research trajectories and translational perspectives that will shape the understanding and application of this compound and related compounds.

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-(2,4-dimethylphenoxy)acetate, and how do electron-donating substituents influence reaction conditions?

Answer:

this compound is synthesized via nucleophilic substitution between 2,4-dimethylphenol and methyl bromoacetate. The electron-donating methyl groups on the phenol ring reduce its acidity, necessitating harsh conditions (reflux with strong bases like KOH or NaOH) to deprotonate the phenolic -OH group . Key steps include:

- Reaction setup : Reflux in methanol with a molar excess of methyl bromoacetate.

- Purification : Neutralization, filtration, and recrystallization from ethanol to achieve >90% purity.

- Challenges : Competing side reactions (e.g., over-alkylation) due to steric hindrance from methyl groups. Adjusting stoichiometry and using phase-transfer catalysts can mitigate this .

Basic: How is this compound structurally characterized, and what analytical techniques validate its purity?

Answer:

Structural confirmation involves:

- IR spectroscopy : Peaks at 1740–1760 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretching) .

- ¹H-NMR : Signals at δ 2.2–2.4 ppm (methyl groups on the aromatic ring), δ 3.7 ppm (ester OCH₃), and δ 4.6 ppm (OCH₂CO) .

- EIMS : Molecular ion peak at m/z 208 (C₁₁H₁₄O₃) with fragmentation patterns consistent with ester cleavage .

Purity is assessed via HPLC (C18 column, MeOH:H₂O = 70:30) with retention time ~8.2 min .

Advanced: How do derivatives of this compound exhibit antibacterial activity, and what structural features correlate with efficacy?

Answer:

Derivatives like N’-(4-methoxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide show MIC values of 5–30 µg/well against Staphylococcus aureus and E. coli . Key structural determinants include:

- 1,3,4-Oxadiazole ring : Enhances lipophilicity, improving membrane permeability.

- Thioether linkage : Facilitates redox interactions with bacterial enzymes.

- Hydrazone moiety : Chelates metal ions critical for microbial metabolism .

Data Table :

| Derivative | MIC (µg/well) | Target Bacteria |

|---|---|---|

| 8m (Oxadiazole-thioether) | 5–10 | Gram-positive |

| 8l (Hydrazone-oxadiazole) | 10–30 | Gram-negative |

Advanced: What methodological approaches resolve contradictions in reported lipoxygenase (LOX) inhibition data for this compound derivatives?

Answer:

Discrepancies in IC₅₀ values arise from assay conditions (e.g., substrate concentration, pH). A standardized protocol includes:

- Enzyme source : Recombinant human LOX-5 (vs. plant-based LOX).

- Substrate : Linoleic acid (100 µM) in Tris-HCl buffer (pH 7.4).

- Inhibition measurement : UV-Vis at 234 nm (conjugated diene formation).

Derivative 8n shows IC₅₀ = 12 µM, attributed to its hydrazone group binding to the LOX iron center . Negative controls (e.g., NDGA) and kinetic studies (Lineweaver-Burk plots) validate competitive inhibition .

Advanced: How does this compound interact with biomolecules, and what computational tools predict its binding modes?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal interactions with:

- Cyclooxygenase-2 (COX-2) : The ester group forms hydrogen bonds with Arg120, while the phenoxy moiety engages in π-π stacking with Tyr355 .

- DNA gyrase : Thioether derivatives intercalate into the enzyme’s active site, disrupting ATP binding .

Validation : SPR assays show a KD of 2.7 µM for COX-2 binding, aligning with computational predictions .

Basic: What are the stability and storage recommendations for this compound under laboratory conditions?

Answer:

- Stability : Degrades <5% over 12 months at -20°C in amber vials.

- Light sensitivity : UV exposure leads to ester hydrolysis (t₁/₂ = 14 days under ambient light).

- Solubility : Stable in DMSO (50 mg/mL); avoid aqueous buffers (pH >7) to prevent saponification .

Advanced: How do structural analogs of this compound compare in metabolic pathway modulation?

Answer:

- Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate : Inhibits tyrosine kinase (IC₅₀ = 8 µM) via hydrogen bonding with Asp831 .

- Ethyl 2-(4-bromo-2-formylphenoxy)acetate : Acts as a prodrug, releasing formyl groups for aldehyde dehydrogenase inhibition .

Key distinction : The 2,4-dimethylphenoxy group in the parent compound enhances metabolic stability (lower CYP450-mediated oxidation) compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.